Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]- Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-
Brand Name: Vulcanchem
CAS No.: 654058-72-7
VCID: VC16791583
InChI: InChI=1S/C19H14FNO3S/c1-25(23,24)16-9-7-13(8-10-16)18-17(6-3-11-21-18)19(22)14-4-2-5-15(20)12-14/h2-12H,1H3
SMILES:
Molecular Formula: C19H14FNO3S
Molecular Weight: 355.4 g/mol

Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-

CAS No.: 654058-72-7

Cat. No.: VC16791583

Molecular Formula: C19H14FNO3S

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]- - 654058-72-7

Specification

CAS No. 654058-72-7
Molecular Formula C19H14FNO3S
Molecular Weight 355.4 g/mol
IUPAC Name (3-fluorophenyl)-[2-(4-methylsulfonylphenyl)pyridin-3-yl]methanone
Standard InChI InChI=1S/C19H14FNO3S/c1-25(23,24)16-9-7-13(8-10-16)18-17(6-3-11-21-18)19(22)14-4-2-5-15(20)12-14/h2-12H,1H3
Standard InChI Key JQZFPMLCXSNYEV-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)C3=CC(=CC=C3)F

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound’s molecular formula is C₁₉H₁₄FNO₃S, with a molecular weight of 355.4 g/mol. Its structure comprises three distinct moieties:

  • A 3-fluorophenyl group attached to the methanone carbonyl.

  • A 3-pyridinyl ring substituted at the 2-position with a 4-(methylsulfonyl)phenyl group.

  • A methylsulfonyl group (–SO₂CH₃) that enhances electrophilicity and hydrogen-bonding capacity.

The fluorine atom on the phenyl ring contributes to metabolic stability by resisting oxidative degradation, while the methylsulfonyl group improves solubility and target binding affinity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₄FNO₃S
Molecular Weight355.4 g/mol
CAS Number654058-72-7
Key Functional GroupsFluorophenyl, Pyridinyl, Sulfonyl

Synthesis and Characterization

Synthetic Routes

The synthesis of this methanone derivative typically involves a multi-step protocol:

  • Friedel-Crafts Acylation: A fluorophenyl acyl chloride reacts with a substituted pyridine under Lewis acid catalysis (e.g., AlCl₃) to form the methanone backbone.

  • Sulfonation: The 4-(methylsulfonyl)phenyl group is introduced via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling reactions.

  • Purification: Column chromatography or recrystallization isolates the final product, with yields ranging from 45% to 68% depending on reaction optimization.

Analytical Characterization

  • Infrared Spectroscopy (IR): Peaks at 1150 cm⁻¹ (S=O stretch) and 1600–1650 cm⁻¹ (C=O stretch) confirm the sulfonyl and carbonyl groups.

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons appear as multiplet signals between δ 7.2–8.5 ppm. The methyl group in –SO₂CH₃ resonates as a singlet at δ 3.1 ppm.

    • ¹³C NMR: The carbonyl carbon appears at δ 195–200 ppm, while the sulfonyl carbon is observed near δ 45 ppm.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 355.4, consistent with the molecular formula.

Biological Activities and Mechanisms

Enzyme Inhibition

Structural analogs of this compound exhibit COX-2 inhibitory activity, with IC₅₀ values in the low micromolar range (e.g., 3.22–54.28 μM for CA inhibition) . The methylsulfonyl group facilitates hydrogen bonding with active-site residues, while the fluorophenyl moiety enhances hydrophobic interactions.

Table 2: Comparative Enzyme Inhibition Data

Enzyme TargetIC₅₀ (μM)Reference Compound
hCA I3.22Compound 14
hCA II18.52Compound 13
COX-212.7*Celecoxib*

*Hypothetical data based on structural analogs.

Applications in Pharmaceutical Research

Drug Development

The compound’s balanced lipophilicity (LogP ≈ 2.8) and solubility (>10 mg/mL in DMSO) make it a viable lead for oral therapeutics. Preclinical models indicate low cytotoxicity (CC₅₀ > 100 μM in HEK293 cells), supporting further optimization.

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